7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
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Overview
Description
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a novel series of fused pyrimidine derivatives that have been evaluated as ATR (ataxia telangiectasia and Rad3-related) kinase inhibitors . ATR kinase is crucial for the viability of replicating cells responding to DNA damage, making it an attractive target for anticancer drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves a multi-step process. One of the synthetic routes includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines involves a transition-metal-free strategy with various enones . The reaction conditions typically include the use of solid alumina and room temperature for cross-coupling, followed by the addition of propargylamine and intramolecular cyclization catalyzed by Cs2CO3/DMSO .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It serves as a tool for studying cellular processes involving ATR kinase.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves the inhibition of ATR kinase . ATR kinase plays a critical role in the DNA damage response by phosphorylating various substrates involved in cell cycle regulation and DNA repair. By inhibiting ATR kinase, this compound can prevent the repair of DNA damage in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives: These compounds also act as ATR inhibitors and have shown promising anticancer activity.
Thieno[3,2-d]pyrimidine derivatives: These are potent and selective inhibitors of ATR kinase.
Uniqueness
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is unique due to its strong monotherapy efficacy in ATM kinase-deficient tumor cells and its favorable pharmacokinetic profile . It has shown synergistic activity when combined with other anticancer agents, making it a promising candidate for further investigation .
Properties
CAS No. |
13784-38-8 |
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Molecular Formula |
C8H13Cl2N3 |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c1-8(2)7-6(4-11-8)3-9-5-10-7;;/h3,5,11H,4H2,1-2H3;2*1H |
InChI Key |
LQHXVIMEFOGXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NC=NC=C2CN1)C.Cl.Cl |
Origin of Product |
United States |
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